molecular formula C10H16N4OS B6566339 3-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide CAS No. 946351-18-4

3-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide

Cat. No.: B6566339
CAS No.: 946351-18-4
M. Wt: 240.33 g/mol
InChI Key: PSPLMIZRYPJZLI-UHFFFAOYSA-N
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Description

3-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is a heterocyclic compound featuring a fused triazolo-thiazine core. This six-membered thiazine ring is annulated with a 1,2,4-triazole moiety, creating a bicyclic system.

Properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-7(2)6-8(15)11-9-12-13-10-14(9)4-3-5-16-10/h7H,3-6H2,1-2H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPLMIZRYPJZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C2N1CCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is a compound belonging to the triazole-thiazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C₉H₁₂N₄S
  • Molecular Weight : 212.28 g/mol
  • CAS Number : 946351-36-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and inflammation. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through oxidative stress and modulation of cell cycle regulators.

Anticancer Activity

A study focusing on triazolothiadiazine derivatives demonstrated that compounds within this class exhibit significant anticancer properties. Specifically:

  • Cell Line Studies : The compound was evaluated against several human liver cancer cell lines (e.g., HepG2). Results indicated that it induces G2/M phase cell cycle arrest and apoptosis via activation of the JNK signaling pathway, which is crucial for mediating oxidative stress responses .
  • In Vivo Studies : In animal models (nude mice), treatment with similar derivatives resulted in reduced tumor volumes and extended disease-free survival times. This suggests potential for therapeutic application in hepatocellular carcinoma (HCC) treatment .

Anti-inflammatory Properties

Triazole-thiazine derivatives have also shown promise as anti-inflammatory agents. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway. This activity is particularly relevant in chronic inflammatory conditions where such compounds can mitigate tissue damage and promote healing.

Case Studies

StudyCompound TestedCancer TypeKey Findings
Triazolothiadiazine DerivativeHepatocellular CarcinomaInduced apoptosis and G2/M arrest; reduced tumor growth in vivo.
Novel Triazole DerivativesVarious CancersDemonstrated broad-spectrum anticancer activity across multiple cell lines.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Antitumor Activity : Effective against liver cancer cells.
  • Anti-inflammatory Effects : Potential to reduce inflammation markers.
  • Mechanisms of Action : Involves oxidative stress pathways and cell cycle regulation.

Comparison with Similar Compounds

4-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

  • Structure : Differs by having a 4-methoxybenzamide group instead of 3-methylbutanamide.
  • Molecular Formula : C₁₃H₁₄N₄O₂S (MW: 290.34) vs. C₁₁H₁₆N₄OS (estimated MW: 268.34 for the target compound).

3-Butyl-6-(5-Methyl-3-Isoxazolyl)[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole

  • Structure : Features a triazolo-thiadiazole core (five-membered thiadiazole) instead of triazolo-thiazine (six-membered thiazine).
  • Molecular Formula : C₁₁H₁₃N₅OS (MW: 263.32).
  • Key Difference : The thiadiazole ring lacks a sulfur atom in the six-membered system, reducing conformational flexibility compared to thiazine. The isoxazolyl substituent may confer distinct bioactivity, such as kinase inhibition .

Comparison with Other Methods

  • Triazolo-Thiadiazepines: Use phenacyl bromides or propargyl bromide with 4-amino-triazole-3-thiol, achieving yields up to 70% under optimized conditions .
  • Low-Yield Analog : Compound 9g () was synthesized in 5% yield, emphasizing challenges in steric hindrance or reaction kinetics for bulky substituents .

Physicochemical Properties

Property Target Compound (Estimated) 4-Methoxy Analog 3-Butyl-Isoxazolyl Thiadiazole
Molecular Weight ~268.34 290.34 263.32
LogP (Predicted) ~2.1 ~1.8 ~2.5
Solubility Moderate (amide polarity) Low (methoxy aromatic) Low (isoxazole hydrophobicity)
  • Thiadiazole-based compounds (e.g., ) exhibit higher LogP values, favoring blood-brain barrier penetration .

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